molecular formula C20H25NO B12730249 Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- CAS No. 102239-24-7

Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)-

Cat. No.: B12730249
CAS No.: 102239-24-7
M. Wt: 295.4 g/mol
InChI Key: MZQJOAYHADUEEB-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds Pyrrolidines are known for their versatility in medicinal chemistry and are often used as scaffolds for the development of biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenoxymethylphenylpropyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine . Subsequent functionalization steps introduce the phenoxymethylphenylpropyl group.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, with parameters such as temperature, pressure, and catalyst composition being optimized. The final product is typically purified through multistage purification processes, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenoxymethylphenylpropyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: Another nitrogen-containing heterocycle with different chemical properties and applications.

    Pyrrolizidine: Contains two fused pyrrolidine rings and is known for its biological activity.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.

Uniqueness

Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

102239-24-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-[3-[4-(phenoxymethyl)phenyl]propyl]pyrrolidine

InChI

InChI=1S/C20H25NO/c1-2-8-20(9-3-1)22-17-19-12-10-18(11-13-19)7-6-16-21-14-4-5-15-21/h1-3,8-13H,4-7,14-17H2

InChI Key

MZQJOAYHADUEEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3

Origin of Product

United States

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